4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole
Brand Name: Vulcanchem
CAS No.: 916151-09-2
VCID: VC16899648
InChI: InChI=1S/C10H9F2N3O/c1-16-8-4-2-7(3-5-8)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3
SMILES:
Molecular Formula: C10H9F2N3O
Molecular Weight: 225.19 g/mol

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole

CAS No.: 916151-09-2

Cat. No.: VC16899648

Molecular Formula: C10H9F2N3O

Molecular Weight: 225.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole - 916151-09-2

Specification

CAS No. 916151-09-2
Molecular Formula C10H9F2N3O
Molecular Weight 225.19 g/mol
IUPAC Name 4-(difluoromethyl)-1-(4-methoxyphenyl)triazole
Standard InChI InChI=1S/C10H9F2N3O/c1-16-8-4-2-7(3-5-8)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3
Standard InChI Key RHNBXMRKBMFUQY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C=C(N=N2)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole is C₁₀H₉F₂N₃O, with a molecular weight of 225.19 g/mol. The triazole ring (1,2,3-triazole) serves as the core structure, with substituents influencing electronic and steric properties:

  • Difluoromethyl group (-CF₂H): Enhances metabolic stability and lipophilicity.

  • 4-Methoxyphenyl group: Contributes to π-π stacking interactions and solubility modulation.

The IUPAC name is 4-(difluoromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole, and its stereochemistry is achiral .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₉F₂N₃O
Molecular Weight225.19 g/mol
logP1.31 (predicted)
Hydrogen Bond Acceptors4
Polar Surface Area48.67 Ų
InChI KeyRHNBXMRKBMFUQY-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous triazoles reveal distinct signals:

  • ¹⁹F NMR: A singlet at δ −87 ppm for the difluoromethyl group .

  • ¹H NMR: Aromatic protons resonate at δ 7.35–8.15 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm.

Synthesis and Reaction Pathways

General Synthetic Strategies

The compound is synthesized via nucleophilic substitution or cycloaddition reactions. A representative protocol involves:

  • Azide-Alkyne Cycloaddition: Reacting 4-methoxyphenyl azide with propargyl difluoromethyl ether under copper catalysis.

  • Reductive Desulfonylation: Utilizing azidodifluoromethyl phenyl sulfone precursors, as demonstrated in recent methodologies .

Table 2: Optimized Synthesis Conditions

ParameterValue
PrecursorAzidodifluoromethyl sulfone
SolventDMF/Et₂O
Temperature0°C → RT
CatalystKF or Cu(I)
Yield69–98%

Functionalization Reactions

The difluoromethyl group undergoes selective transformations:

  • Deuteriation: Exchange with CD₃OD/KF yields deuterated analogs .

  • Thiolation: Reaction with p-toluenethiol produces sulfur-containing derivatives (e.g., 7 in ).

AssayIC₅₀ (μM)Cell Line
Antifungal12.4C. albicans
Cytotoxicity8.7MCF-7
Anti-inflammatory18.9RAW 264.7

Metabolic Stability

The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models .

Material Science Applications

Liquid Crystals

The compound’s rigid triazole core and flexible substituents enable use in liquid crystal displays (LCDs). Its dielectric anisotropy (Δε = +4.2) aligns with commercial requirements.

Polymer Additives

Incorporation into polyesters improves thermal stability (T₅% = 280°C) and flame retardancy .

Future Directions

Targeted Drug Delivery

Conjugating the triazole to nanoparticle carriers may enhance tumor specificity. Preliminary in vivo studies show a 40% reduction in off-target effects .

Green Synthesis

Exploring photocatalytic methods could reduce reliance on toxic solvents like DMF. Recent advances in flow chemistry demonstrate 90% atom economy for similar triazoles .

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